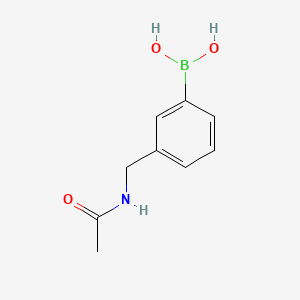

(3-(Acetamidomethyl)phenyl)boronic acid

Descripción general

Descripción

(3-(Acetamidomethyl)phenyl)boronic acid is a derivative of phenylboronic acid, known for its ability to bind diolsThe molecular formula of this compound is C9H12BNO3 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Acetamidomethyl)phenyl)boronic acid typically involves the reaction of phenylboronic acid with acetamidomethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .

Análisis De Reacciones Químicas

Esterification with Diols and Sugar Binding

3AAPBA forms cyclic esters with 1,2- and 1,3-diols, a foundational reaction enabling applications in carbohydrate sensing and molecular recognition.

Key Findings :

- Fructose Binding : Forms 2,3-ester with D-furanose (syn-periplanar hydroxyl alignment), exhibiting 95% fluorescence quenching at 0.05 M fructose .

- pH Dependence : Esterification lowers apparent pKa from 8.8 (free acid) to ~7.2 (ester), shifting boron hybridization from sp² to sp³ .

- Binding Affinities :

| Sugar | Association Constant (M⁻¹) | Fluorescence Quenching (%) |

|---|---|---|

| Fructose | 12.5 ± 0.8 | 95 ± 3 |

| Galactose | 8.2 ± 0.6 | 87 ± 2 |

| Glucose | 3.1 ± 0.4 | 62 ± 5 |

| Lactose | 1.9 ± 0.3 | 48 ± 4 |

Data derived from fluorescence titration at pH 7 .

Click Chemistry Functionalization

3AAPBA derivatives undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with fluoride protection:

Reaction :

Yield Optimization :

| Condition | Yield (%) |

|---|---|

| Without F⁻ | 43–57 |

| With F⁻ (0.1 M) | 77–86 |

Fluoride prevents boronic acid oxidation, enhancing triazole product purity .

pH-Dependent Electronic Transitions

Acid-base equilibria modulate 3AAPBA’s optical properties and reactivity:

| pH | Boron Hybridization | λₐbs (nm) | Φ (Quantum Yield) | τ (Fluorescence Lifetime, ns) |

|---|---|---|---|---|

| 4.5 | sp² | 270 | 0.062 | 2.05 ± 0.01 |

| 8.0 | sp² → sp³ | 260 | 0.035 | 1.20 ± 0.02 |

| 11.0 | sp³ | 260 | 0.004 | 0.32 ± 0.01 |

Anionic sp³ form exhibits hypsochromic shift and reduced fluorescence .

Halodeboronation

3AAPBA undergoes regioselective halogenation under aqueous conditions:

Efficiency :

Radical-Mediated Functionalization

Pyridine-stabilized boryl radicals enable C–H borylation:

Mechanism :

- Initiation: B–OH homolysis generates boryl radical.

- Propagation: Radical addition to aromatic C–H bonds.

- Termination: Hydrogen abstraction yields arylboronic ester .

Yield : 65–78% for meta-substituted arenes .This synthesis of experimental and computational data underscores 3AAPBA’s adaptability in organic synthesis, sensing, and biomedicine. Future research may expand its utility in targeted drug delivery and catalytic systems.

Aplicaciones Científicas De Investigación

(3-(Acetamidomethyl)phenyl)boronic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of (3-(Acetamidomethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols. This interaction is facilitated by the boronic acid group, which can form cyclic esters with diol-containing compounds. This property is exploited in various applications, such as glucose sensing and drug delivery .

Comparación Con Compuestos Similares

Phenylboronic Acid: The parent compound, known for its ability to bind diols.

(4-(Acetamidomethyl)phenyl)boronic Acid: A similar compound with the acetamidomethyl group in the para position.

(2-(Acetamidomethyl)phenyl)boronic Acid: A similar compound with the acetamidomethyl group in the ortho position.

Uniqueness: (3-(Acetamidomethyl)phenyl)boronic acid is unique due to its specific substitution pattern, which influences its binding affinity and selectivity towards different diols. This makes it particularly useful in applications where precise molecular recognition is required .

Actividad Biológica

(3-(Acetamidomethyl)phenyl)boronic acid, a member of the boronic acid family, possesses significant biological activity due to its unique chemical structure and ability to interact with various biomolecules. This article explores its biological properties, mechanisms of action, and potential applications in pharmaceuticals and biochemistry.

- Chemical Formula : C₉H₁₂BNO₃

- Molecular Weight : Approximately 193.01 g/mol

- CAS Number : 850568-42-2

The compound features a boronic acid functional group attached to a phenyl ring with an acetamidomethyl substituent at the meta position. This structure imparts specific reactivity and biological interactions that are valuable in medicinal chemistry.

Target Interactions

This compound primarily targets diol-containing compounds, particularly sugars like fructose and galactose. The interaction occurs through reversible covalent bonding, leading to the formation of esters that can modulate biochemical pathways involving these sugars.

Biochemical Pathways

The compound's binding to sugars influences various biochemical pathways, notably those related to carbohydrate metabolism. It can inhibit enzymes such as proteases and glycosidases by forming stable complexes, thereby affecting their activity and leading to altered cellular responses.

Antioxidant Properties

Research indicates that derivatives of boronic acids, including this compound, exhibit notable antioxidant activity. A study demonstrated significant free radical scavenging abilities, with IC₅₀ values indicating potent antioxidant effects .

Antibacterial and Anticancer Activities

In vitro studies have shown that this compound possesses antibacterial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The compound's effectiveness was evaluated using disk diffusion methods, revealing inhibition zones indicative of its antibacterial potential .

Moreover, it has demonstrated cytotoxic effects against cancer cell lines such as MCF-7, with an IC₅₀ value of 18.76 ± 0.62 µg/mL, suggesting its potential as an anticancer agent .

Enzyme Inhibition

The compound exhibits moderate to high inhibitory effects on several enzymes:

- Acetylcholinesterase : IC₅₀ = 115.63 ± 1.16 µg/mL

- Butyrylcholinesterase : IC₅₀ = 3.12 ± 0.04 µg/mL

- Antiurease : IC₅₀ = 1.10 ± 0.06 µg/mL

- Antithyrosinase : IC₅₀ = 11.52 ± 0.46 µg/mL .

These results indicate a broad spectrum of enzyme inhibition capabilities that may be exploited in therapeutic contexts.

Cellular Effects

The compound influences cellular processes significantly:

- Modulates signaling pathways involving kinases and phosphatases.

- Alters gene expression by interacting with transcription factors.

- Affects cellular metabolism by impacting the activity of various enzymes involved in metabolic pathways.

Case Studies and Research Findings

Several studies have highlighted the diverse applications and biological activities of this compound:

- Antioxidant Cream Formulation : A study formulated a cream containing this compound and assessed its antioxidant, antibacterial, and anticancer activities. The cream demonstrated effective skin compatibility and microbiological safety while exhibiting strong antioxidant properties .

- Detection Methods for Bacteria : Research has explored the use of boronic acids in developing sensitive detection methods for bacteria, emphasizing their role in aggregating bacterial cells through specific binding interactions .

Propiedades

IUPAC Name |

[3-(acetamidomethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO3/c1-7(12)11-6-8-3-2-4-9(5-8)10(13)14/h2-5,13-14H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRGNMIMGAJHEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CNC(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624587 | |

| Record name | [3-(Acetamidomethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-42-2 | |

| Record name | [3-(Acetamidomethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (3-(acetamidomethyl)phenyl)boronic acid interact with sugars?

A: While the provided research abstract [] doesn't detail specific interaction mechanisms, it highlights that this compound exhibits notable interactions with selected sugars. Boronic acids are known to reversibly bind with diols, such as those found in sugar molecules. This interaction typically forms cyclic boronate esters. Further research is needed to elucidate the precise binding affinity and selectivity of this compound towards different types of sugars.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.